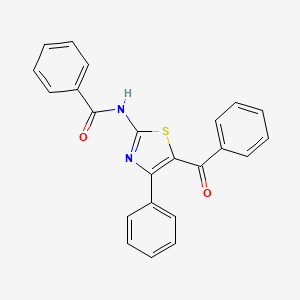

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide

Description

N-(5-Benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide (molecular formula: C₃₀H₂₂N₂O₂S; monoisotopic mass: 474.1402 g/mol) is a benzamide derivative featuring a 1,3-thiazole core substituted with benzoyl (position 5) and phenyl (position 4) groups. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive thiazole-containing molecules, which often exhibit kinase inhibition, antimicrobial, or antiviral properties .

Properties

IUPAC Name |

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O2S/c26-20(17-12-6-2-7-13-17)21-19(16-10-4-1-5-11-16)24-23(28-21)25-22(27)18-14-8-3-9-15-18/h1-15H,(H,24,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCQHQQZQXRSVDE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds, substituted N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides, are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and catalysts like triethylamine or pyridine to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and pH. Purification steps, including recrystallization and chromatography, are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions, often facilitated by halogenating agents or nucleophiles like amines and thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols

Scientific Research Applications

N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as an antimicrobial and anti-inflammatory agent.

Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of N-(5-Benzoyl-4-phenylthiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response . Additionally, the compound may interact with bacterial cell membranes, leading to increased permeability and cell death . Molecular docking studies have provided insights into the binding interactions between the compound and its protein targets, further elucidating its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical features of N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide with analogs reported in the literature:

Key Observations:

- Substituent Effects: The benzoyl group at position 5 in the target compound contrasts with methoxy () or benzyl (AB2 in ) substituents in analogs. Electron-withdrawing groups (e.g., benzoyl) may enhance electrophilic interactions compared to electron-donating groups (e.g., methoxy) .

Heterocyclic Variations :

- Masitinib () incorporates a pyridine-thiazole scaffold with a methylpiperazine side chain, enabling potent kinase inhibition via hydrogen bonding and hydrophobic interactions .

- Compounds with triazole-thiol moieties () exhibit enhanced hydrogen-bonding capacity compared to the target compound’s benzamide .

Physicochemical and Pharmacokinetic Considerations

Biological Activity

N-(5-benzoyl-4-phenyl-1,3-thiazol-2-yl)benzamide is a thiazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in antimicrobial, antifungal, anti-inflammatory, and anticancer applications. This article explores the biological activity of this compound, highlighting relevant studies, mechanisms of action, and comparative analysis with similar compounds.

Chemical Structure:

- Molecular Formula: C23H16N2O2S

- Molecular Weight: 384.45 g/mol

The compound features a thiazole ring and a benzamide moiety, which contribute to its pharmacological properties. The presence of the benzoyl and phenyl groups enhances its biological activity by influencing interactions with various molecular targets.

The biological activity of this compound is primarily mediated through its interactions with specific enzymes and receptors. Studies suggest that this compound may modulate biological pathways by binding to molecular targets involved in disease processes.

- Antimicrobial Activity:

- Research indicates significant antimicrobial properties against various bacterial strains and fungi. The thiazole moiety is known for its broad-spectrum activity, making it a candidate for treating infections.

- Anticancer Effects:

Antimicrobial Activity

A study conducted on thiazole derivatives reported that this compound exhibited notable antimicrobial effects against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined for various strains, indicating its potential as an antimicrobial agent.

| Microorganism | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

In vitro studies have demonstrated that the compound induces apoptosis in cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The IC50 values were found to be less than those of standard chemotherapeutics like doxorubicin.

| Cell Line | IC50 (μM) |

|---|---|

| A431 | 15 |

| U251 | 20 |

Comparative Analysis

When compared to other thiazole derivatives, this compound exhibits unique structural features that enhance its biological activity. Below is a comparison with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(4-phenylthiazol-2-yl)-benzamide | Lacks benzoyl group | Moderate antimicrobial activity |

| N-(5-benzoylthiazol-2-yl)-4-nitrobenzamide | Contains nitro group | Enhanced anticancer properties |

| N-(benzo[d]thiazol-2-yl)benzamide | Simpler structure | Lower overall biological activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.